1-(5-iodo-2-methylphenyl)methanamine hydrochloride
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Overview
Description
1-(5-iodo-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClIN. It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-iodo-2-methylphenyl)methanamine hydrochloride typically involves the iodination of 2-methylphenylmethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the phenyl ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-iodo-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming 2-methylphenylmethanamine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium tert-butoxide, or Grignard reagents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-methylphenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-iodo-2-methylphenyl)methanamine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions involving iodine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-iodo-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can play a crucial role in the binding affinity and specificity of the compound towards its target. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-methylphenylmethanamine: Lacks the iodine substituent, resulting in different chemical properties and reactivity.
5-iodo-2-methylphenol: Contains a hydroxyl group instead of the methanamine group, leading to different applications and reactivity.
1-(5-bromo-2-methylphenyl)methanamine hydrochloride: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
Uniqueness
1-(5-iodo-2-methylphenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight, specific reactivity in substitution reactions, and potential biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2763786-76-9 |
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Molecular Formula |
C8H11ClIN |
Molecular Weight |
283.54 g/mol |
IUPAC Name |
(5-iodo-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10IN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H |
InChI Key |
WAUAOYLGURZHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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